3-(2,6-Difluorophenyl)azetidine hydrochloride
Description
Properties
IUPAC Name |
3-(2,6-difluorophenyl)azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-3-8(11)9(7)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJWAJCUFGDHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=C2F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986372-82-0 | |
| Record name | 3-(2,6-difluorophenyl)azetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)azetidine hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Difluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding azetidine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced azetidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Azetidine oxides.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
3-(2,6-Difluorophenyl)azetidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine Derivatives with Varied Substituents
3-(2,6-Difluorophenyl)azetidin-3-ol Hydrochloride
- Molecular Formula: $ \text{C}9\text{H}9\text{ClF}_2\text{NO} $.
- Key Differences : Contains a hydroxyl group at the 3-position of the azetidine ring.
- Commercial Availability : Priced at €174/100mg and €263/1g ().
2-(2,3-Dichlorophenyl)azetidine Hydrochloride
- Molecular Formula : $ \text{C}9\text{H}{10}\text{Cl}_3\text{N} $.
- Key Differences : Substitution of 2,6-difluorophenyl with 2,3-dichlorophenyl.
Pyrrolidine and Oxetane Analogs
3-(2,6-Difluorophenyl)pyrrolidine Hydrochloride
- Molecular Formula : Inferred as $ \text{C}{10}\text{H}{11}\text{ClF}_2\text{N} $.
- Key Differences : Five-membered pyrrolidine ring instead of azetidine.
- Impact : Increased ring flexibility and reduced ring strain compared to azetidine, which may enhance conformational adaptability but reduce target specificity .
3,3-Difluoropyrrolidine Hydrochloride
- Molecular Formula : $ \text{C}4\text{H}7\text{F}_2\text{N} \cdot \text{HCl} $.
- Key Differences : 3,3-Difluoro substitution on pyrrolidine.
- Impact : The geminal difluoro group introduces conformational restriction, mimicking the rigidity of azetidine while retaining pyrrolidine’s larger ring size .
3-(2,6-Difluorophenyl)oxetan-3-amine Hydrochloride
- Molecular Formula: Presumed $ \text{C}9\text{H}{10}\text{ClF}_2\text{NO} $.
- Key Differences : Oxetane ring replaces azetidine, introducing an oxygen atom.
Functional Group Variations
Methyl 3-(4-fluorophenyl)azetidine-3-carboxylate Hydrochloride
- Molecular Formula: Not explicitly provided ().
- Key Differences : Carboxylate ester at the 3-position.
- Impact: The ester group introduces hydrolytic instability under physiological conditions, limiting its utility in vivo compared to non-esterified analogs .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Purity | Structural Features |
|---|---|---|---|---|
| 3-(2,6-Difluorophenyl)azetidine hydrochloride | $ \text{C}9\text{H}9\text{ClF}_2\text{N} $ | 219.66 | ≥95% | Azetidine with 2,6-difluorophenyl |
| 3-(2,6-Difluorophenyl)pyrrolidine HCl | $ \text{C}{10}\text{H}{11}\text{ClF}_2\text{N} $ | 238.66 | 95% | Pyrrolidine ring, same substituent |
| 3,3-Difluoropyrrolidine HCl | $ \text{C}4\text{H}7\text{F}_2\text{N} \cdot \text{HCl} $ | 143.56 | 98% | Pyrrolidine with 3,3-difluoro substitution |
| 3-(2,6-Difluorophenyl)oxetan-3-amine HCl | $ \text{C}9\text{H}{10}\text{ClF}_2\text{NO} $ | 228.63 | Not given | Oxetane ring with amine and substituent |
| 2-(2,3-Dichlorophenyl)azetidine HCl | $ \text{C}9\text{H}{10}\text{Cl}_3\text{N} $ | 238.54 | Not given | Azetidine with dichlorophenyl substituent |
Pharmacological and Commercial Considerations
- Metabolic Stability: Fluorine atoms in this compound likely enhance resistance to oxidative metabolism compared to non-fluorinated analogs .
- Commercial Availability : The compound is less commonly listed in supplier catalogs compared to pyrrolidine or oxetane derivatives, suggesting niche research applications .
- Price Trends : Hydroxylated analogs (e.g., 3-(2,6-Difluorophenyl)azetidin-3-ol HCl) are priced higher, reflecting synthetic complexity or demand in medicinal chemistry .
Biological Activity
3-(2,6-Difluorophenyl)azetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anticancer properties, and relevant research findings.
Chemical Structure and Properties
This compound features an azetidine ring substituted with a 2,6-difluorophenyl group. This configuration enhances its stability and reactivity, making it a valuable candidate for various biological applications. The basic properties of this compound are summarized in Table 1.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Weight | 201.63 g/mol |
| IUPAC Name | 3-(2,6-difluorophenyl)azetidine; hydrochloride |
| CAS Number | 1260858-79-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes associated with cell proliferation.
- Receptor Modulation : It can bind to cellular receptors, influencing signaling pathways.
- Microtubule Stabilization : Similar compounds have demonstrated the ability to stabilize microtubules, which could be beneficial in treating neurodegenerative diseases.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, as detailed in Table 2.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| U-937 | 12.45 | Cell cycle arrest |
In these studies, the compound demonstrated potent cytotoxicity against MCF-7 (breast cancer) and U-937 (monocytic leukemia) cell lines, suggesting its potential as an anticancer therapeutic agent.
Case Studies
Several case studies highlight the biological activity and potential applications of this compound:
- Study on Microtubule Dynamics : Research evaluated the ability of structurally similar compounds to prevent microtubule collapse associated with tau pathology. Findings indicated that compounds like 3-(2,6-Difluorophenyl)azetidine may improve microtubule stability in models of neurodegeneration .
- Antimicrobial Activity : Preliminary assessments suggest potential antimicrobial properties against Gram-positive bacteria, warranting further exploration into its application as an antimicrobial agent .
Research Applications
The compound is being investigated for several applications in scientific research:
- Drug Development : As a building block for synthesizing novel therapeutic agents.
- Material Science : Utilized in developing new materials due to its unique chemical properties.
Q & A
Q. What are the recommended synthetic routes for 3-(2,6-Difluorophenyl)azetidine hydrochloride, and how can purity be optimized?
Azetidine derivatives are typically synthesized via nucleophilic substitution or ring-closing reactions. For example:
- Nucleophilic substitution : React 2,6-difluorophenyl precursors with azetidine under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF .
- Hydrochloride salt formation : Purify the free base via recrystallization, followed by treatment with HCl gas in anhydrous ether .
- Purity optimization : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Q. How should researchers handle stability issues during storage?
- Storage : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis/oxidation .
- Stability tests : Monitor via periodic NMR to detect decomposition (e.g., loss of fluorine signal integrity) .
Advanced Research Questions
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?
- DFT calculations : Use CAM-B3LYP/6-311++G(d,p) to compute hyperpolarizability (β) and third-order susceptibility (χ⁽³⁾). For similar chalcones, χ⁽³⁾ = 369 × 10⁻²² m²/V², suggesting NLO potential .
- Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps (e.g., 4.5 eV) to assess charge transfer efficiency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Target validation : Use radioligand binding assays (e.g., Ki for serotonin receptors) to confirm specificity .
- Metabolic stability : Compare hepatic microsomal half-life (e.g., t₁/₂ = 45 min in human S9 fraction) to rule out false negatives .
- Structural analogs : Benchmark against 3-(4-fluorophenoxy)azetidine hydrochloride to isolate fluorine’s electronic effects .
Q. How do intermolecular interactions in the crystal lattice affect physicochemical properties?
- Hirshfeld surface analysis : Quantify C–H/F (15%) and π-π (10%) interactions, which enhance thermal stability .
- Supramolecular modeling : Simulate bulk environments (e.g., 378,000 atoms) to predict solubility and melting points .
Q. What are the methodological challenges in scaling up synthesis for in vivo studies?
- Reaction scalability : Optimize solvent (switch from DMF to acetonitrile) to reduce toxicity .
- Salt form selection : Compare hydrochloride vs. trifluoroacetate for bioavailability (e.g., 80% vs. 65% oral absorption) .
Key Considerations for Experimental Design
- Fluorine-specific effects : Use ¹⁹F NMR to track metabolic byproducts in biological matrices .
- Counterion impact : Test alternative salts (e.g., sulfate) to modulate solubility (e.g., 12 mg/mL vs. 8 mg/mL for HCl salt) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
